molecular formula C23H24N4O5 B10985368 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10985368
M. Wt: 436.5 g/mol
InChI Key: QCOFEDDYWRZHBP-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a phthalazinone core linked to an indole moiety through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate phthalic anhydride derivatives with hydrazine derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Indole Derivative: The indole moiety is synthesized separately and then coupled with the phthalazinone core through an acetamide linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of phthalazinone and indole derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medicinally, 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or alter receptor function by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds like 2-(4-methoxyphenyl)-1H-phthalazin-1-one share the phthalazinone core.

    Indole Derivatives: Compounds such as 5-methoxy-2-methyl-1H-indole share the indole moiety.

Uniqueness

What sets 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide apart is the combination of both phthalazinone and indole structures in a single molecule. This duality may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Conclusion

This compound is a compound of significant interest in various fields of research. Its complex structure and potential biological activities make it a valuable subject for further study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O5/c1-30-16-5-6-18-17(10-16)14(11-25-18)8-9-24-20(28)13-27-23(29)21-15(12-26-27)4-7-19(31-2)22(21)32-3/h4-7,10-12,25H,8-9,13H2,1-3H3,(H,24,28)

InChI Key

QCOFEDDYWRZHBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Origin of Product

United States

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